N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido-triazinone core linked via a sulfanyl-acetamide bridge to a 4-butylphenyl group.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-4-5-15-7-9-16(10-8-15)21-18(25)13-27-19-22-17-11-6-14(2)12-24(17)20(26)23-19/h6-12H,3-5,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPHJTYLTDXVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound classified as an acetamide. Its structural complexity and unique functional groups suggest potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity Overview
The biological activity of this compound is hypothesized to involve:
1. Antioxidant Activity
- The compound may exhibit the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
2. Anticancer Potential
- Preliminary studies suggest that it could inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting cell cycle progression.
3. Enzyme Inhibition
- Similar compounds have shown significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
Enzyme Inhibition Studies
Research indicates that compounds with structural similarities to this compound exhibit varying degrees of enzyme inhibition.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | AChE | 10–20 |
| Compound B | BChE | 15–25 |
| Compound C | COX-II | 0.52–22.25 |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. For instance, related compounds have shown IC50 values ranging from 10 to 20 μM against AChE and BChE .
The mechanism of action for this compound likely involves binding to specific active sites on target enzymes or receptors. This binding can modulate their activity and influence various biological pathways:
Potential Mechanisms Include:
- Competitive Inhibition: Competing with substrates for the active site.
- Allosteric Modulation: Binding to sites other than the active site to alter enzyme conformation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antioxidant Properties: A study demonstrated that related acetamides exhibited significant free radical scavenging activity in vitro .
- Cancer Cell Proliferation: Research indicated that certain pyrido[1,2-a][1,3,5]triazin derivatives inhibited proliferation in various cancer cell lines by inducing apoptosis .
- Enzyme Inhibition: A comparative analysis showed that compounds with similar structures effectively inhibited cholinesterases with IC50 values comparable to established inhibitors .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The compound shares a sulfanyl-acetamide backbone with several analogues reported in the literature. Key differences lie in the heterocyclic core and aryl substituents:
Key Observations :
- The pyrido-triazinone core in the target compound introduces a fused-ring system distinct from simpler triazole or oxadiazole cores in analogues. This may confer unique electronic properties and steric effects.
Enzyme Inhibition
Compounds with sulfanyl-acetamide motifs, such as 8t and 8u (), exhibit inhibitory activity against lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE). For example:
Receptor Agonism
VUAA-1 and OLC-12 () are Orco agonists with EC₅₀ values in the low micromolar range. While the target compound lacks a triazole core critical for Orco binding, its sulfanyl-acetamide group could serve as a scaffold for receptor modulation in related pathways .
Crystallographic and Stability Insights
Crystal structures of analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () reveal that sulfanyl-acetamide derivatives often form intermolecular hydrogen bonds (N–H···O and N–H···S) and π-π stacking interactions. These features stabilize the crystal lattice and may influence solubility and stability . The target compound’s butyl chain could disrupt packing efficiency, leading to amorphous solid forms compared to crystalline chlorophenyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
